

# The Discovery and Developmental History of Ro 18-5364: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ro 18-5364** emerged in the mid-1980s as a potent, irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data for **Ro 18-5364**. It is intended to serve as a detailed resource, consolidating available quantitative data, experimental methodologies, and the historical context of its development within the broader landscape of proton pump inhibitors (PPIs).

## **Discovery and History**

The discovery of **Ro 18-5364** is rooted in the broader effort to develop effective treatments for acid-related gastrointestinal disorders. Following the groundbreaking identification of the H+/K+-ATPase as the final step in gastric acid secretion, research efforts intensified to find direct inhibitors of this enzyme. The initial breakthrough in this area was the discovery of timoprazole, a substituted benzimidazole, which paved the way for the development of the first clinically successful proton pump inhibitor, omeprazole, in 1979.

**Ro 18-5364**, a structurally distinct benzimidazole derivative, was developed by researchers at Hoffmann-La Roche. It was identified as a potent inhibitor of the gastric proton pump, demonstrating significant promise in preclinical studies. The "Ro" designation in its name is indicative of its origin at Roche. The sulfoxide, **Ro 18-5364**, was identified as the active moiety,



with its corresponding sulfide, Ro 18-5362, showing significantly less inhibitory activity. This highlighted the critical role of the sulfoxide group in the mechanism of action, a hallmark of this class of drugs.

### **Mechanism of Action**

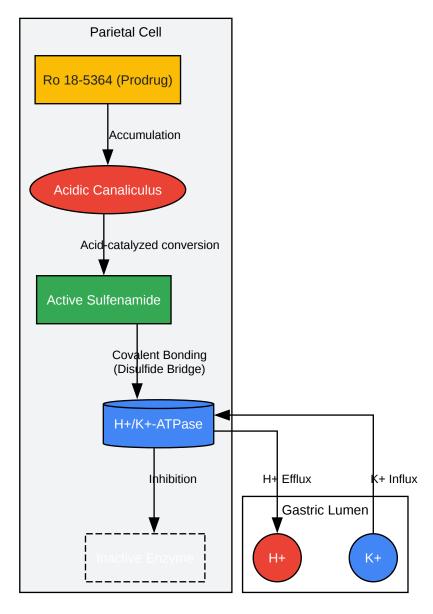
**Ro 18-5364** functions as an irreversible inhibitor of the gastric H+/K+-ATPase. Like other benzimidazole-based PPIs, it is a prodrug that requires activation in an acidic environment. The acidic canaliculus of the parietal cell provides the necessary low pH environment for the conversion of **Ro 18-5364** into its active form, a reactive sulfenamide intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, thereby inactivating the enzyme and inhibiting the transport of H+ ions into the gastric lumen.

The inhibition by **Ro 18-5364** is time- and concentration-dependent. Studies have shown that the inhibitory activity is markedly higher at lower pH values, which is consistent with its acid-activation mechanism. Interestingly, comparative studies with the two enantiomers of **Ro 18-5364** indicated no significant enantiomeric preference for its inhibitory activity. The inhibition of the H+/K+-ATPase by **Ro 18-5364** can be reversed by sulfhydryl reagents such as dithiothreitol, which confirms the formation of a disulfide bond with the enzyme.

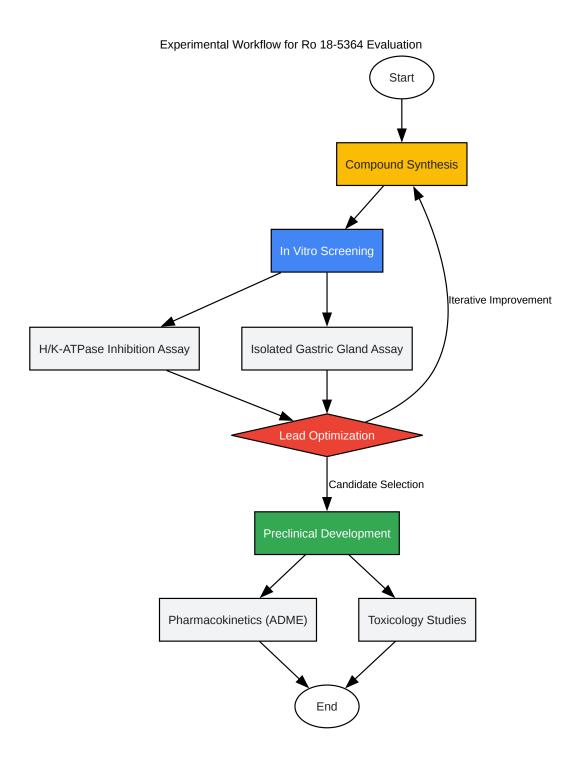
### Signaling Pathway of H+/K+-ATPase Inhibition



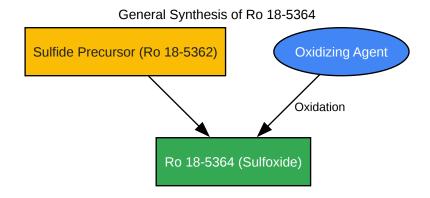
#### Mechanism of Ro 18-5364 Action











Click to download full resolution via product page

To cite this document: BenchChem. [The Discovery and Developmental History of Ro 18-5364: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679455#ro-18-5364-discovery-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com